molecular formula C14H7NaO8 B131968 sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate CAS No. 141193-56-8

sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate

Cat. No.: B131968
CAS No.: 141193-56-8
M. Wt: 326.19 g/mol
InChI Key: RDJGLPAABZYBBS-UHFFFAOYSA-M
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Description

sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate is an organic compound with the molecular formula C14H4O6. It is a derivative of naphthalene, characterized by the presence of four carboxylic acid groups at the 1, 4, 5, and 8 positions, which form two anhydride groups. This compound is known for its stability, planarity, and unique electrical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate can be synthesized through the oxidation of pyrene using typical oxidants such as chromic acid and chlorine. The unsaturated tetrachloride hydrolyzes to enols, which tautomerize to the bis-dione, and can be further oxidized to the tetracarboxylic acid . Another method involves the reaction of phenol with nitric acid to obtain nitrophenol, which is then reduced to 1,4,5,8-naphthalene tetracarboxylic acid. This acid undergoes an anhydride formation reaction to yield the target compound .

Industrial Production Methods

Industrial production of 1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

  • 1,4,5,8-Naphthalene diacid monoanhydride
  • 1,4,5,8-Naphthalene tetracarboxylic acid

Mechanism of Action

The mechanism of action of 1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride involves its ability to undergo hydrolysis and form various ionic species depending on the pH of the solution. The compound’s reactivity is influenced by its conjugated carbonyl groups, which facilitate electronic effects through the molecular framework . In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions .

Properties

CAS No.

141193-56-8

Molecular Formula

C14H7NaO8

Molecular Weight

326.19 g/mol

IUPAC Name

sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate

InChI

InChI=1S/C14H6O7.Na.H2O/c15-11(16)5-1-3-7-10-8(14(20)21-13(7)19)4-2-6(9(5)10)12(17)18;;/h1-4H,(H,15,16)(H,17,18);;1H2/q;+1;/p-1

InChI Key

RDJGLPAABZYBBS-UHFFFAOYSA-M

Isomeric SMILES

C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+]

SMILES

C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+]

Canonical SMILES

C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+]

141193-56-8

Synonyms

1,3-dioxo-1H,3H-naphtho(1,8-cd)pyran-6,7-dicarboxylate
1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride
1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride, monosodium salt, monohydrate
1,4,5,8-NTCAA

Origin of Product

United States

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